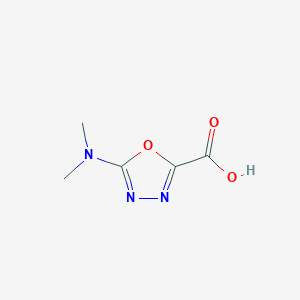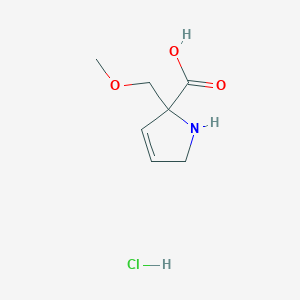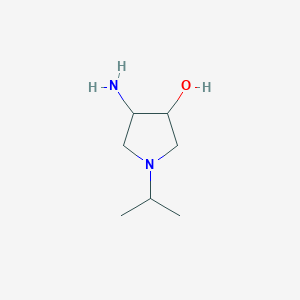
5-ethyl-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an ethyl group attached to the nitrogen at position 5 and an amino group at position 4. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-1,2,3-triazol-4-amine can be achieved through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method typically uses an alkyne and an azide as starting materials, which undergo a cycloaddition reaction in the presence of a copper catalyst to form the triazole ring .
Another method involves the use of hydrazonoyl derivatives and carbodiimides, which undergo a 1,3-dipolar cycloaddition reaction to form the triazole ring . The reaction conditions for these methods generally include mild temperatures and the use of solvents such as acetonitrile or water.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the CuAAC method due to its high efficiency and selectivity. The reaction is typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-ethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The amino group at position 4 can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
科学的研究の応用
5-ethyl-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, including the regulation of pH and fluid balance in tissues .
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazol-5-amine, 1-ethyl-: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
3-Amino-1,2,4-triazole: Another triazole derivative with an amino group at position 3 instead of 4.
Uniqueness
5-ethyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound for various applications, distinguishing it from other triazole derivatives .
特性
IUPAC Name |
5-ethyl-2H-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H3,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGSNYSBEHXJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)



![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)

![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)

![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)

